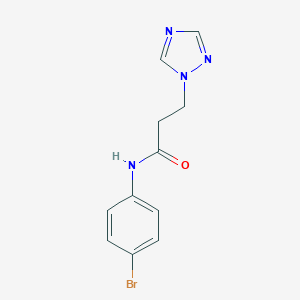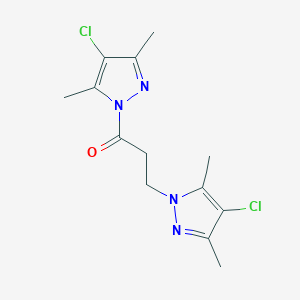
N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide, also known as BPTP, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. BPTP is a triazole-based compound that belongs to the class of azole antifungal drugs.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is not fully understood. However, studies have shown that it inhibits the activity of enzymes involved in the synthesis of ergosterol, a key component of fungal cell membranes. This results in the disruption of the fungal cell membrane, leading to cell death. N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of several fungal and bacterial strains, including Candida albicans and Staphylococcus aureus. N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent antifungal and antibacterial activities. However, N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has limitations as well. It has been found to exhibit cytotoxic effects on certain cell lines, making it unsuitable for certain types of experiments.
Future Directions
There are several future directions for research on N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide. One potential direction is the development of N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide derivatives with improved potency and selectivity. Another potential direction is the investigation of N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide as a potential therapeutic agent for parasitic infections. Further studies are also needed to fully understand the mechanism of action of N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide and its potential as a cancer therapy.
Synthesis Methods
The synthesis of N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide involves the reaction of 4-bromoaniline with 1H-1,2,4-triazole-1-carboxylic acid to form N-(4-bromophenyl)-1H-1,2,4-triazole-1-carboxamide. This intermediate is then reacted with 3-bromo-1-propanol to form N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide. The reaction scheme is as follows:
Scientific Research Applications
N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has been the subject of several scientific studies due to its potential as a therapeutic agent. It has been found to exhibit antifungal, antibacterial, and anticancer activities. N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has also been shown to inhibit the growth of certain parasites, making it a potential candidate for the treatment of parasitic infections.
properties
IUPAC Name |
N-(4-bromophenyl)-3-(1,2,4-triazol-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4O/c12-9-1-3-10(4-2-9)15-11(17)5-6-16-8-13-7-14-16/h1-4,7-8H,5-6H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGXXPZSZBJJAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCN2C=NC=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B497286.png)
![4-chloro-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B497287.png)
![4-bromo-1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B497288.png)

![4-bromo-1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B497290.png)
![1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B497291.png)
![1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B497292.png)
![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B497294.png)
![1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-1H-1,2,3-benzotriazole](/img/structure/B497295.png)
![1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-1H-1,2,3-benzotriazole](/img/structure/B497297.png)
![1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-1H-benzimidazole](/img/structure/B497299.png)
![1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-1H-benzimidazole](/img/structure/B497300.png)
![3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]butanamide](/img/structure/B497303.png)
![2-chloro-N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B497306.png)